molecular formula C10H24N2O6 B1667428 Bis-aminooxy-PEG4 CAS No. 98627-72-6

Bis-aminooxy-PEG4

Cat. No. B1667428
CAS RN: 98627-72-6
M. Wt: 268.31 g/mol
InChI Key: PWNMUXWMRYYPNL-UHFFFAOYSA-N
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Description

Bis-Aminooxy-PEG4 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Synthesis Analysis

Bis-Aminooxy-PEG4 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is used in bioconjugation and reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Molecular Structure Analysis

The molecular formula of Bis-Aminooxy-PEG4 is C10H24N2O6 . It has a molecular weight of 268.3 g/mol .


Chemical Reactions Analysis

Bis-Aminooxy-PEG4 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

The molecular formula of Bis-Aminooxy-PEG4 is C10H24N2O6 . It has a molecular weight of 268.3 g/mol .

Scientific Research Applications

1. Bioconjugation and Cross-Linking

Bis-aminooxy-PEG4 is utilized in bioconjugation, specifically in the PEGylation of proteins and other biomolecules. For instance, bis(maleidophenyl)-PEG2000 (Bis-Mal-PEG2000), a bifunctional protein cross-linker, introduces intra-tetrameric cross-links in hemoglobin, significantly impacting its oxygen affinity and the Bohr effect, with potential therapeutic applications (Manjula et al., 2000).

2. Polymer Synthesis

Bis-aminooxy-PEG4 derivatives are instrumental in polymer synthesis. For example, bis[(dimethoxyphosphoryl)methyl]amino- and bis(phosphonomethyl)amino-terminated poly(ethylene glycol) (PEG) derivatives have been synthesized, potentially applicable in various industrial and biomedical fields (Turrin et al., 2012).

3. Therapeutic Agent Synthesis

Bis-aminooxy-PEG4 is used in the synthesis of therapeutic agents. For example, a PEG-based solid support enabled the synthesis of large peptide segments for the total synthesis of functional and reversible peptide conjugates, which have implications in therapeutic drug development (Boll et al., 2014).

4. Biomedical Applications

In biomedical research, bis-aminooxy-PEG4 plays a role in creating biocompatible materials. Oxime Click chemistry, using aminooxy-functionalized PEG, was utilized to form hydrogels supporting cell adhesion, demonstrating potential for tissue engineering and regenerative medicine applications (Grover et al., 2012).

5. Advanced Drug Delivery Systems

Bis-aminooxy-PEG4 is a key component in designing advanced drug delivery systems. For instance, PEGylated biopharmaceuticals using a native and accessible disulfide, without compromising the tertiary structure or biological activity of the molecules, offer potential for more cost-effective and efficient drug delivery systems (Brocchini et al., 2008).

6. Enzymatic Catalysis

Bis-aminooxy-PEG4 derivatives have been explored in enzymatic catalysis. For instance, modified lipases soluble in organic solvents were used to catalyze ester synthesis in benzene, indicating potential applications in green chemistry and industrial biocatalysis (Inada et al., 1984).

Safety And Hazards

Bis-Aminooxy-PEG4 is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Bis-Aminooxy-PEG4 is a homobifunctional crosslinking reagent with great water solubility . Aminooxy (ONH2) group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This suggests that Bis-Aminooxy-PEG4 has potential for future applications in the field of bioconjugation.

Relevant Papers A paper titled “Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids” discusses the use of an aminooxy click chemistry (AOCC) strategy to synthesize nucleoside building blocks for incorporation during solid-support synthesis of oligonucleotides to enable bis-homo and bis-hetero conjugation of various biologically relevant ligands .

properties

IUPAC Name

O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNMUXWMRYYPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCON)OCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-aminooxy-PEG4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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